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Compound of Interest

1-(4-
Compound Name: )
Chlorophenyl)cyclopropanamine

cat. No.: B1589106

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-
Chlorophenyl)cyclopropanamine

Introduction

1-(4-Chlorophenyl)cyclopropanamine is a pivotal chemical intermediate with significant
applications in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its unique structure,
featuring a cyclopropane ring fused to a substituted phenyl group, imparts specific properties
that are highly valued in medicinal chemistry. The cyclopropane moiety, for instance, can
enhance metabolic stability and conformational rigidity, which are desirable attributes in drug
design for improving potency and selectivity.[1] This guide provides a comprehensive analysis
of the core physicochemical properties of 1-(4-Chlorophenyl)cyclopropanamine, offering
researchers and drug development professionals a foundational understanding necessary for
its effective application, from synthesis and purification to formulation and safety management.

Chemical Identity and Structure

Accurate identification is the cornerstone of all chemical research. 1-(4-
Chlorophenyl)cyclopropanamine is identified by a unique set of identifiers and a distinct
molecular structure.

o |[UPAC Name: 1-(4-chlorophenyl)cyclopropan-1-amine[3]
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CAS Number: 72934-36-2[1]

Molecular Formula: CoH10CIN[1]

Molecular Weight: 167.64 g/mol [1]

InChl Key: MUJWLBCYTZYEQA-UHFFFAOY SA-N[3]

Canonical SMILES: C1CC1(C2=CC=C(C=C2)CI)N[4]

Caption: 2D Structure of 1-(4-Chlorophenyl)cyclopropanamine.

Core Physicochemical Properties

The utility of a chemical intermediate is defined by its physical and chemical properties. These

parameters govern its behavior in reactions, its solubility in various solvents, and its stability

under different conditions.

Property Value / Prediction Source
Molecular Formula CoH10CIN [1]
Molecular Weight 167.64 g/mol [1]
Physical Form Liquid, semi-solid, or solid [3]
Boiling Point 243.1°C at 760 mmHg [1]
Predicted XlogP 1.8 [4]

TPSA (Topological Polar

Surface Area)

26.02 A2

[5]

Hydrogen Bond Donor Count 1

[5]

Hydrogen Bond Acceptor
Count

[5]

In-Depth Analysis of Key Parameters

Lipophilicity and Solubility (LogP)
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The partition coefficient (LogP) is a critical measure of a compound's lipophilicity, which
significantly influences its absorption, distribution, metabolism, and excretion (ADME) profile in
drug development.

Predicted Value: The predicted XlogP value for 1-(4-Chlorophenyl)cyclopropanamine is
1.8.[4] This moderate value suggests a balanced solubility profile, indicating that the
compound is likely to be soluble in a range of organic solvents and possess reasonable
membrane permeability. For its hydrochloride salt, the predicted LogP is slightly higher at
2.7096.[5]

Causality and Experimental Validation: The presence of the nonpolar chlorophenyl and
cyclopropyl groups contributes to its lipophilicity, while the primary amine group provides a
degree of hydrophilicity. The standard method for experimentally determining LogP is the
Shake Flask Method (OECD Guideline 107). This involves dissolving the compound in a
biphasic system of n-octanol and water, allowing it to partition between the two phases, and
then measuring its concentration in each phase, typically via HPLC-UV. The ratio of these
concentrations gives the partition coefficient.

Acidity/Basicity (pKa)

The pKa value is essential for understanding the ionization state of a molecule at a given pH,
which affects its solubility, receptor binding, and formulation characteristics.

Scientific Rationale: The primary amine group (-NHz2) on the cyclopropane ring is basic and
will be protonated at physiological pH. While a specific experimental pKa value is not readily
available in public databases, it can be predicted to be in the range of typical primary amines
(pKa = 9-10).

Experimental Protocol: Potentiometric Titration

o Preparation: Accurately weigh and dissolve a sample of 1-(4-
Chlorophenyl)cyclopropanamine in a suitable solvent, often a mixture of water and an
organic co-solvent like methanol to ensure solubility.

o Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCI) while
monitoring the pH with a calibrated pH meter.
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o Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the
pH at the half-equivalence point of the titration curve. This self-validating system provides
a direct measure of the compound's basicity.

Thermal Properties

Thermal analysis is crucial for determining purity, stability, and appropriate conditions for
handling, storage, and purification.

» Boiling Point: The reported boiling point is 243.1°C at atmospheric pressure (760 mmHg).[1]
This relatively high boiling point suggests that purification by distillation would require
vacuum conditions to prevent thermal decomposition.

o Experimental Protocol: Differential Scanning Calorimetry (DSC)

[¢]

Sample Preparation: A small, accurately weighed sample (1-5 mg) is hermetically sealed
in an aluminum pan.

o Instrumentation: The sample pan and an empty reference pan are placed in the DSC cell.

o Heating Program: The cell is heated at a constant rate (e.g., 10°C/min) under an inert
atmosphere (e.g., nitrogen).

o Data Acquisition: The instrument measures the difference in heat flow required to maintain
the sample and reference at the same temperature. An endothermic peak on the resulting
thermogram indicates the melting point. This technique also reveals other thermal events
like phase transitions or decomposition.

Analytical Characterization

Confirming the identity and purity of 1-(4-Chlorophenyl)cyclopropanamine is essential for its
use in regulated applications. A combination of spectroscopic and chromatographic techniques
provides a robust analytical profile.

Mass Spectrometry (MS)

MS is the definitive technique for confirming molecular weight. High-resolution mass
spectrometry (HRMS) provides the elemental composition.
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o Expected Data: The predicted monoisotopic mass is 167.05017 Da.[4] In electrospray
ionization (ESI) positive mode, the primary expected ion would be the protonated molecule
[M+H]* at an m/z of 168.05745.[4] Other common adducts like [M+Na]* may also be
observed.[4] This data is invaluable for confirming the compound's identity in complex
mixtures or during reaction monitoring.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse method for determining the purity of non-volatile organic compounds.

o Methodology Rationale: A reverse-phase HPLC method is typically suitable for a compound
with this polarity. The nonpolar stationary phase (e.g., C18) retains the compound, which is
then eluted by a polar mobile phase. Purity is assessed by integrating the area of the main
peak relative to the total area of all peaks detected.

o Step-by-Step HPLC Workflow

o Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.qg.,
acetonitrile or methanol) at a concentration of ~1 mg/mL. Dilute to a working concentration
of ~0.1 mg/mL with the mobile phase.

o Column Selection: A C18 column (e.g., 4.6 x 150 mm, 5 um particle size) is a standard
starting point.

o Mobile Phase: A gradient elution is often used for method development, starting with a
high percentage of an aqueous phase (e.g., water with 0.1% formic acid to improve peak
shape) and increasing the percentage of an organic phase (e.g., acetonitrile).

o Detection: UV detection is appropriate due to the presence of the chromophoric
chlorophenyl group. A wavelength scan would determine the absorbance maximum
(Amax) for optimal sensitivity.

o Analysis: Inject the sample and analyze the resulting chromatogram for peak shape,
retention time, and the presence of any impurity peaks.

Caption: A typical workflow for HPLC purity analysis.
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Safety, Handling, and Storage

Proper handling and storage are paramount to ensure user safety and maintain the integrity of
the compound.

o Safety Information: The compound is associated with GHS07 (Warning) pictograms.[3]
Hazard statements include H302 (Harmful if swallowed).[3] The hydrochloride salt is
classified as GHS05 (Danger) with hazard statement H318 (Causes serious eye damage).[5]

[6]

» Handling Precautions: Standard laboratory personal protective equipment (PPE), including
safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-
ventilated area or a chemical fume hood. Avoid creating dust if handling the solid form.

o Storage Conditions: The compound should be stored in a tightly sealed container in a cool,
dry place, typically at 2-8°C.[1][3] It is recommended to store it under an inert atmosphere
(e.g., argon or nitrogen) and protected from light to prevent degradation.[1][3]

Conclusion

1-(4-Chlorophenyl)cyclopropanamine is a valuable building block whose effective use is
predicated on a thorough understanding of its physicochemical properties. Its moderate
lipophilicity, basicity, and distinct spectroscopic signature are key parameters that inform its
application in synthesis, its purification strategy, and its analytical characterization. This guide
provides the foundational data and experimental frameworks necessary for scientists to
confidently and safely utilize this important chemical intermediate in their research and
development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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